In-Depth Technical Guide: Properties, Synthesis, and Applications of 2-(4-Nitro-1H-indol-1-yl)acetic acid (CAS 594844-56-1)
In-Depth Technical Guide: Properties, Synthesis, and Applications of 2-(4-Nitro-1H-indol-1-yl)acetic acid (CAS 594844-56-1)
Executive Summary
In the landscape of modern drug discovery, functionalized indoles serve as privileged scaffolds. Among these, 2-(4-nitro-1H-indol-1-yl)acetic acid (CAS 594844-56-1) is a highly specialized, bifunctional building block. It combines an N-linked acetic acid moiety—a proven pharmacophore for targeting polar binding pockets—with a C4-nitro group that acts as a regioselective handle for late-stage diversification.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will explore the mechanistic rationale behind utilizing this specific isomer, detail self-validating synthetic protocols, and examine its critical role in accessing sterically hindered 3,4-disubstituted indole therapeutics.
Physicochemical & Structural Properties
The electronic landscape of 2-(4-nitro-1H-indol-1-yl)acetic acid is heavily dictated by the strong electron-withdrawing nature of the nitro group at the 4-position. This deactivates the indole core, significantly increasing its stability against oxidative degradation compared to electron-rich indoles, while simultaneously lowering the pKa of the precursor's N-H bond to facilitate N-alkylation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(4-nitro-1H-indol-1-yl)acetic acid |
| CAS Registry Number | 594844-56-1 |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.18 g/mol |
| InChI Key | NPSQOXKHSLXLLS-UHFFFAOYSA-N |
| Typical Purity | ≥ 95% (HPLC) |
| Appearance | Yellow to brown crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in acidic Water |
Mechanistic Role in Drug Design
The strategic selection of 2-(4-nitro-1H-indol-1-yl)acetic acid in medicinal chemistry campaigns is driven by two distinct structural features:
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The N1-Acetic Acid Pharmacophore: In the development of Aldose Reductase Inhibitors (ARIs) and DP2/CRTH2 receptor antagonists, the N-acetic acid appendage acts as a critical hydrogen-bond acceptor and donor. It mimics the endogenous carboxylate of prostaglandin D2 (PGD2), anchoring the molecule to conserved Arginine or Tyrosine residues within the target's active site.
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The 4-Nitro Synthetic Handle: Direct functionalization at the C4 position of an unsubstituted indole is synthetically unviable due to steric clash and the overwhelming electronic preference for C3 substitution . By utilizing a pre-installed 4-nitro group, researchers can bypass this limitation. The nitro group can be smoothly reduced to an amine, unlocking the C4 position for amidation or sulfonylation to create sterically locked, highly selective therapeutic candidates.
Synthetic Methodologies & Protocols
The following workflows detail the synthesis of 2-(4-nitro-1H-indol-1-yl)acetic acid from 4-nitroindole, followed by its downstream reduction. These protocols are designed as self-validating systems , ensuring that the bench scientist can confirm reaction success at each stage without requiring immediate LC-MS analysis.
Figure 1: Synthetic workflow and functionalization of 2-(4-nitro-1H-indol-1-yl)acetic acid.
Protocol A: N-Alkylation and Saponification (Two-Step Workflow)
Causality Note: Potassium carbonate (K₂CO₃) is chosen over stronger bases like Sodium Hydride (NaH) to minimize potential ring-opening or degradation of the electron-deficient nitroindole. DMF ensures the potassium salt of the indole is well-solvated, maximizing the nucleophilicity of the N1 position.
Step 1: N-Alkylation
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Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.
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Add K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to pre-form the indole anion.
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Add ethyl bromoacetate (1.2 eq) dropwise. Elevate temperature to 60°C and stir for 4 hours.
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Validation Check: Spot on silica TLC (Eluent: 3:1 Hexane:EtOAc). The starting material (yellow spot, Rf ~0.4) should be entirely replaced by a higher-running, highly lipophilic product spot (Rf ~0.7).
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Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the intermediate ester.
Step 2: Saponification & Precipitation
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Dissolve the crude intermediate ester in a 1:1 mixture of THF and H₂O.
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Add LiOH·H₂O (3.0 eq). Stir at ambient temperature for 2 hours.
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Validation Check: The biphasic/cloudy mixture will become a homogenous solution as the lipophilic ester is converted into the highly water-soluble sodium/lithium carboxylate salt.
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Concentrate the mixture under reduced pressure to remove the THF.
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Cool the remaining aqueous layer to 0°C and acidify dropwise with 1M HCl until the pH reaches 2.0–3.0.
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Validation Check: A thick yellow/brown precipitate will immediately crash out of solution. This is the pure 2-(4-nitro-1H-indol-1-yl)acetic acid.
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Filter the precipitate, wash with cold distilled water, and dry under high vacuum.
Analytical Characterization
To verify the integrity of the synthesized or commercially sourced CAS 594844-56-1 , the following spectroscopic markers should be confirmed:
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¹H NMR (400 MHz, DMSO-d₆): The defining feature is the N-CH₂ singlet appearing at δ 5.25 ppm . The C5 proton (ortho to the nitro group) is highly deshielded by the anisotropic effect of the -NO₂ group, appearing as a doublet of doublets at δ 8.05 ppm . The carboxylic acid proton will appear as a broad singlet beyond δ 13.0 ppm.
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LC-MS (ESI-): Due to the carboxylic acid, negative ion mode is highly sensitive. Expect a dominant [M-H]⁻ peak at m/z 219.1 .
Handling, Stability, and Safety
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Photostability: Like many nitroaromatics, 2-(4-nitro-1H-indol-1-yl)acetic acid is susceptible to gradual photo-oxidation. It must be stored in amber, light-resistant vials at 2-8°C.
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Toxicology & Safety: The nitro group presents a potential genotoxic liability (Ames positive hazard) due to the biological nitroreduction pathway, which can generate reactive hydroxylamine species. Handle strictly within a certified fume hood using nitrile gloves and appropriate respiratory protection.
References
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Title: Synthesis of a Series of Diaminoindoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
